9-Anthracenylmethyl methacrylate

Catalog No.
S1490837
CAS No.
31645-35-9
M.F
C19H16O2
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Anthracenylmethyl methacrylate

CAS Number

31645-35-9

Product Name

9-Anthracenylmethyl methacrylate

IUPAC Name

anthracen-9-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3

InChI Key

MJYSISMEPNOHEG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Synonyms

2-Methyl-2-propenoic Acid 9-Anthrylmethyl Ester; Methacrylic Acid 9-Anthrylmethyl Ester; 9-(Methacryloyloxymethyl)anthracene; 9-Anthracenylmethyl Methacrylate;

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

The exact mass of the compound 9-Anthracenylmethyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Anthracenylmethyl methacrylate (CAS 31645-35-9) is a functional monomer that integrates a fluorescent anthracene group with a polymerizable methacrylate backbone. This structure allows for the creation of polymers, most notably poly(9-anthracenylmethyl methacrylate) or P(AMMA), with inherent photophysical properties derived from the anthracene moiety. The primary procurement value lies in its ability to impart high refractive index, significant thermal stability, and covalently bound fluorescence to a polymer system, making it a key precursor for advanced optical materials, UV-resistant coatings, and specialty polymers where performance beyond standard methacrylates is required.

Procuring a generic substitute like methyl methacrylate (MMA) or physically blending anthracene into a polymer matrix fails to replicate the performance of P(AMMA). Simple blending leads to issues such as fluorophore leaching, aggregation-caused fluorescence quenching, and reduced thermal stability, compromising material longevity and performance reproducibility. Alternative aromatic monomers, such as benzyl methacrylate, lack the specific fused-ring structure of anthracene, and thus do not confer the same combination of high glass transition temperature (Tg) and photophysical properties. For applications demanding durable, high-stability optical and fluorescent properties, the covalent incorporation of the 9-anthracenylmethyl group is a critical, non-substitutable design choice.

Superior Thermal Stability: Significantly Higher Glass Transition Temperature than Standard Acrylics

The bulky, rigid anthracene side-chain in poly(9-anthracenylmethyl methacrylate), P(AMMA), sterically hinders polymer chain mobility, resulting in a substantially higher glass transition temperature (Tg) compared to the common substitute, poly(methyl methacrylate) (PMMA). Differential Scanning Calorimetry (DSC) measurements show the Tg of P(AMMA) to be approximately 418 K (145 °C). This is a significant increase over the typical Tg of PMMA, which is around 378-383 K (105-110 °C).

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data418 K (145 °C) for P(AMMA)
Comparator Or BaselinePoly(methyl methacrylate) (PMMA) at ~378-383 K (~105-110 °C)
Quantified Difference~35-40 °C higher Tg than PMMA
ConditionsMeasured via Differential Scanning Calorimetry (DSC).

A higher Tg allows for the use of the material in more demanding, higher-temperature applications where standard acrylics like PMMA would soften and fail.

Enhanced Optical Performance: High Refractive Index for Light Management Applications

The incorporation of the large, polarizable anthracene group gives P(AMMA) a significantly higher refractive index than non-aromatic acrylic polymers. The refractive index of an anthracene-containing PMMA derivative has been reported as 1.615. This value is substantially higher than that of standard PMMA, which has a refractive index of approximately 1.49. This property is critical for the design of optical components that require efficient light guiding and manipulation.

Evidence DimensionRefractive Index (n)
Target Compound Data1.615 for an anthracene-containing PMMA derivative
Comparator Or BaselinePoly(methyl methacrylate) (PMMA) at ~1.49
Quantified Difference~8.4% higher refractive index than PMMA
ConditionsThin film measurement.

A higher refractive index is a key procurement requirement for manufacturing anti-reflective coatings, optical waveguides, and high-performance lenses.

Built-in Functionality: Stable, Covalently Bound Fluorescence Without Leaching

9-Anthracenylmethyl methacrylate provides a robust method for incorporating stable fluorescence directly into a polymer backbone. The resulting polymer, P(AMMA), exhibits strong fluorescence with an emission maximum (λem) around 416-417 nm in chloroform when excited at 251 nm. Unlike materials where a fluorescent dye is physically mixed into a polymer matrix, this covalent linkage prevents dye leaching, phase separation, and aggregation-induced quenching. This ensures long-term, stable, and reproducible optical performance, which is a critical factor for sensor and diagnostic device manufacturing.

Evidence DimensionFluorescence Emission Maximum (λem)
Target Compound Data~416-417 nm in chloroform
Comparator Or BaselinePhysically blended anthracene dyes in a polymer matrix
Quantified DifferenceQualitative but critical: Covalent bonding prevents leaching and aggregation-quenching, ensuring stable fluorescence.
ConditionsUV-PL Spectroscopy in chloroform solution.

For applications requiring long-term, stable fluorescence, such as in solid-state sensors, scintillators, or diagnostic assays, procuring this monomer is superior to using physical mixtures of dyes and polymers.

High-Refractive-Index and Thermally Stable Optical Components

This monomer is the precursor of choice for producing polymers used in optical components that demand both a high refractive index for efficient light management and high thermal stability (Tg > 140 °C) to withstand operating or fabrication temperatures. Applications include manufacturing of specialized lenses, optical adhesives, and polymer-based waveguides.

Solid-State Scintillators and Fluorescent Sensor Films

The covalently bound anthracene group provides stable, non-leaching fluorescence, making P(AMMA) an excellent candidate for fabricating solid-state scintillators for radiation detection or for the active layer in fluorescent chemical sensors. The polymer's intrinsic fluorescence eliminates the material degradation and performance drift associated with physically doped systems.

Photo-Patternable Materials and Resists

The photoreactive nature of the anthracene moiety makes this monomer suitable for formulating photocurable resins and photoresists. Its ability to participate in photochemical reactions, such as [4+4] cycloadditions, allows for precise patterning and crosslinking, which is valuable in photolithography and the fabrication of micro-optical elements.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (58.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (58.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (40.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

9-Anthracenylmethyl methacrylate

Dates

Last modified: 08-15-2023

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